(3-Formylphenyl)methanesulfonyl chloride

Catalog No.
S14738788
CAS No.
M.F
C8H7ClO3S
M. Wt
218.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Formylphenyl)methanesulfonyl chloride

Product Name

(3-Formylphenyl)methanesulfonyl chloride

IUPAC Name

(3-formylphenyl)methanesulfonyl chloride

Molecular Formula

C8H7ClO3S

Molecular Weight

218.66 g/mol

InChI

InChI=1S/C8H7ClO3S/c9-13(11,12)6-8-3-1-2-7(4-8)5-10/h1-5H,6H2

InChI Key

NVOOBLABYHPBQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C=O)CS(=O)(=O)Cl

(3-Formylphenyl)methanesulfonyl chloride is an organosulfur compound characterized by the presence of a methanesulfonyl chloride group attached to a 3-formylphenyl moiety. Its chemical structure can be represented as C9_9H9_9ClO2_2S, indicating the presence of a phenyl group with a formyl functional group at the meta position and a methanesulfonyl chloride substituent. This compound is notable for its reactivity due to the electrophilic nature of the methanesulfonyl chloride, which can participate in various

  • Formation of Methanesulfonates: It reacts with alcohols in the presence of non-nucleophilic bases to form methanesulfonates. This reaction typically involves an E1cb elimination mechanism leading to the generation of sulfene, which subsequently reacts with the alcohol .
  • Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where nucleophiles attack the sulfur atom, leading to the formation of various sulfonamides and sulfonate esters .
  • Addition Reactions: In the presence of Lewis acids, it can add across alkynes to form β-chloro sulfones, showcasing its versatility in synthetic chemistry .
  • Formation of Heterocycles: Upon treatment with bases, it can generate sulfene, which may react further to form heterocyclic compounds through cycloaddition reactions .

The synthesis of (3-formylphenyl)methanesulfonyl chloride can be achieved through various methods:

  • Direct Chlorination: The compound can be synthesized by chlorination of 3-formylphenol with methanesulfonyl chloride under acidic conditions.
  • Reaction with Sulfur Dioxide: Another potential method involves reacting 3-formylphenol with sulfur dioxide and thionyl chloride under controlled conditions to introduce the methanesulfonyl group .
  • Use of Protecting Groups: In synthetic routes involving sensitive functional groups, protecting strategies may be employed to ensure selectivity during chlorination reactions.

(3-Formylphenyl)methanesulfonyl chloride serves as an important intermediate in organic synthesis:

  • Synthesis of Pharmaceuticals: It is used in the preparation of various pharmaceutical compounds due to its ability to introduce sulfonamide functionalities.
  • Chemical Reagents: The compound acts as a reagent for generating methanesulfonate esters and sulfonamides which are pivotal in medicinal chemistry.
  • Material Science: It may also find applications in polymer chemistry and materials science as a modifying agent.

Interaction studies involving (3-formylphenyl)methanesulfonyl chloride primarily focus on its reactivity with nucleophiles and electrophiles. The compound's ability to undergo nucleophilic substitution reactions makes it a subject of interest for designing new chemical entities with specific biological activities. Detailed studies on its interactions with biological macromolecules could provide insights into its potential therapeutic applications.

Several compounds share structural similarities with (3-formylphenyl)methanesulfonyl chloride, including:

Compound NameStructureUnique Features
(3-Chlorophenyl)methanesulfonyl chlorideC7_7H6_6ClO2_2SContains chlorine substituent enhancing reactivity
(4-Methylphenyl)methanesulfonyl chlorideC9_9H9_9ClO2_2SMethyl group provides steric hindrance
(2-Nitrophenyl)methanesulfonyl chlorideC7_7H6_6ClO2_2SNitro group increases electrophilicity

Uniqueness

The uniqueness of (3-formylphenyl)methanesulfonyl chloride lies in its specific arrangement of functional groups that allow it to act as both an electrophile and a source for further transformations in synthetic chemistry. The presence of the formyl group at the meta position influences its reactivity and potential applications compared to other related compounds.

Electronic and Steric Properties of the Sulfonyl Chloride Group

The sulfonyl chloride (–SO₂Cl) moiety in (3-Formylphenyl)methanesulfonyl chloride is a strongly electron-withdrawing group due to the polarization of the sulfur–chlorine bond and the electronegativity of the oxygen atoms. This group induces significant electron deficiency in the aromatic ring, directing electrophilic substitution reactions to the meta and para positions relative to itself. The chlorine atom’s high leaving-group propensity facilitates nucleophilic displacements, enabling the compound to act as a sulfonylation agent in reactions with amines, alcohols, or thiols.

The formyl (–CHO) group at the meta position introduces additional reactivity. As an electron-withdrawing substituent, it further deactivates the ring while providing a site for condensation (e.g., forming Schiff bases) or reduction (e.g., converting to a hydroxymethyl group). The interplay between the sulfonyl chloride and formyl groups creates a steric and electronic profile that is distinct from simpler sulfonyl chlorides like methanesulfonyl chloride.

Table 1: Comparative Reactivity of Aromatic Sulfonyl Chlorides

CompoundElectron-Withdrawing GroupsPreferred Reaction SitesKey Applications
Methanesulfonyl chloride–SO₂Cl onlyAliphatic systemsMesylation of alcohols
Tosyl chloride–SO₂Cl and methylPara to –SO₂ClProtecting-group chemistry
(3-Formylphenyl)methanesulfonyl chloride–SO₂Cl and –CHOMeta and para to –SO₂ClMulti-functional intermediates

Crystallographic and Noncovalent Interaction Patterns

Recent crystallographic studies of sulfonyl chlorides reveal that the –SO₂Cl group participates in hydrogen bonding and halogen interactions. For example, the chlorine atom in sulfonyl chlorides forms short contacts with hydrogen donors (e.g., C–H groups), stabilizing crystal lattices or transient intermediates in solution. In (3-Formylphenyl)methanesulfonyl chloride, the formyl group’s oxygen may engage in additional dipole–dipole interactions or act as a hydrogen-bond acceptor, further influencing its solid-state packing and solubility.

Innovative Synthetic Routes for Formyl-Substituted Aromatic Sulfonyl Chlorides

The development of efficient synthetic pathways for formyl-substituted aromatic sulfonyl chlorides has evolved through several methodological advances, each addressing specific challenges in regioselectivity and functional group compatibility [5] [6]. The Vilsmeier-Haack formylation approach represents a cornerstone methodology, utilizing dimethylformamide and phosphorus oxychloride to achieve selective formylation of electron-rich aromatic systems [7] [6]. This reaction proceeds through the formation of a chloroiminium ion intermediate, commonly referred to as the Vilsmeier reagent, which enables highly regioselective electrophilic aromatic substitution [6] [8].

Table 1: Innovative Synthetic Routes for Formyl-Substituted Aromatic Sulfonyl Chlorides

MethodKey ReagentsTemperature Range (°C)Typical Yield (%)AdvantagesLimitations
Vilsmeier-Haack Formylation followed by ChlorosulfonationDimethylformamide/Phosphorus oxychloride, then Chlorosulfonic acid0-8070-85High regioselectivity, Mild conditionsMultiple steps, Harsh workup
Direct Chlorosulfonation of Formylated AromaticsChlorosulfonic acid, Sulfuric acid, Sulfamic acid catalyst15-10085-96Industrial scalability, High yieldsCatalyst requirement, Temperature control
Radical-Mediated Decarboxylative HalosulfonylationCopper catalyst, Sulfuryl chloride, Carboxylic acid precursor25-6062-85One-pot process, Atom economyLimited substrate scope
Phase Transfer Catalyzed ChloroxidationChlorine, Phase transfer catalyst, Disulfide precursor-10 to 3085-96Solubility-independent, Good for heterocyclesSpecialized equipment, Cost
Copper-Mediated Ligand-to-Metal Charge Transfer ApproachCopper-Ligand-to-Metal Charge Transfer system, Halosulfonylating reagent20-8060-80Direct from acids, No prefunctionalizationLimited substrate compatibility

The radical-mediated decarboxylative halosulfonylation methodology represents a significant advancement in synthetic efficiency [9]. This approach leverages copper ligand-to-metal charge transfer to convert aromatic acids directly to sulfonyl chlorides, followed by one-pot amination to form corresponding sulfonamides [9]. The process requires no prefunctionalization of native acids and extends to diverse aryl, heteroaryl, and sulfur-rich aliphatic substrates [9].

Phase transfer catalyzed chloroxidation has emerged as a particularly effective method for heterocyclic sulfonyl chloride synthesis [10]. This approach utilizes di(aromatic heterocyclyl) disulfide compounds as precursors, which undergo chloroxidation in a medium comprising water-immiscible organic solvents, water, and phase transfer catalysts such as tetrabutylammonium chloride [10]. The methodology demonstrates exceptional utility for substrates with limited solubility in conventional reaction media [10].

The direct chlorosulfonation approach utilizing sulfamic acid as a catalyst represents an industrially viable methodology [11]. This process involves reaction of aromatic compounds with excess chlorosulfonic acid or with chlorosulfonic acid/oleum and thionyl chloride systems [11]. The sulfamic acid catalyst enhances both reaction rates and product yields while maintaining compatibility with various aromatic substitution patterns [11].

Optimization Strategies for Regioselective Formylation and Sulfonylation

Regioselective control in formylation and sulfonylation reactions requires systematic optimization of multiple reaction parameters to achieve desired substitution patterns [12] [13]. Electronic effects play a fundamental role in determining regioselectivity, with electron-withdrawing groups significantly influencing the reactivity of aromatic positions [12] [4]. Molecular electron density theory studies have demonstrated that the presence of electron-withdrawing substituents creates polarization patterns that direct electrophilic attack to specific positions [12].

Table 2: Optimization Strategies for Regioselective Formylation and Sulfonylation

StrategyTarget ParameterOptimization RangeMeasurement MethodTypical Improvement
Electronic Modulation via Substituent EffectsRegioselectivityσ-values: -0.27 to +0.78Hammett correlation analysis15-40% selectivity increase
Steric Hindrance ControlReaction RateSteric parameter: 0.0-4.5 ÅDensity Functional Theory computational modeling2-5x rate enhancement
Solvent EngineeringSolubility/SelectivityPolarity index: 3.0-6.5Solvatochromic parameters20-60% yield improvement
Temperature OptimizationYield/Side reactions0-100°CKinetic studies/Gas Chromatography-Mass Spectrometry10-30% yield optimization
Catalyst Loading OptimizationActivity/Economy0.1-10 mol%Turnover frequency analysis50-80% catalyst reduction
Reaction Time ControlCompletion/Decomposition0.5-24 hoursReal-time monitoring30-70% time reduction

The development of regiodiversion strategies has revolutionized conventional approaches to electrophilic aromatic substitution [13]. These methodologies enable access to substitution patterns that contradict traditional regioselectivity rules by diverting sigma-complex intermediates toward otherwise inaccessible products [13]. The bismuth(V)-mediated electrophilic arylation followed by aryl migration/rearomatization exemplifies this approach, providing meta-selective carbon-hydrogen arylation of sterically congested phenols [13].

Temperature optimization studies have revealed critical relationships between reaction conditions and product selectivity [14]. For methanesulfonyl chloride synthesis, maintaining temperatures between -10°C and 100°C proves optimal, with lower temperatures preventing side reactions while higher temperatures accelerate decomposition [14]. The use of blue luminescent lamps with wavelengths between 200-600 nanometers enables photochemical activation at controlled temperatures [14].

Solvent engineering approaches utilize cyclodextrin additives to achieve regioselective carbon-hydrogen trifluoromethylation of aromatic compounds [15]. The cyclodextrin cavity provides protection for specific reaction sites, enabling single trifluoromethylation over multiple substitution products [15]. This methodology demonstrates the importance of supramolecular interactions in controlling regioselectivity [15].

Novel Approaches to Steric and Electronic Modulation of Reactivity

The modulation of reactivity through strategic manipulation of steric and electronic factors represents a frontier area in synthetic methodology development [3] [16]. Steric effects influence both molecular conformation and reaction rates through non-bonding interactions between functional groups, arising from overlapping electron clouds [16]. Understanding these effects enables the design of chemical reactions to force regioselectivity or stereoselectivity while minimizing undesirable side reactions [16].

Table 3: Novel Approaches to Steric and Electronic Modulation of Reactivity

Modulation TypeElectronic EffectSteric ImpactReactivity ChangeMechanismApplication
Ortho-Alkyl SubstitutionInductive withdrawalHigh hindrance2-5x increaseStrain releaseRate enhancement
Para-Electron Withdrawing GroupsResonance withdrawalMinimal3-8x increaseCharge delocalizationRegiocontrol
Meta-Directing EffectsField effectsModerate1.5-3x increaseInductive activationSite selectivity
Hyperconjugation EffectsOrbital mixingNone0.5 electron volt stabilizationσ mixingPhotochemistry
Hydrogen Bonding InteractionsStabilizationConformational lockRate accelerationConformational controlStructural rigidity
π-π Stacking Interactionsπ-system interactionPlanar restrictionSelectivity enhancementAromatic interactionMolecular recognition

Ortho-alkyl substituted arenesulfonyl chlorides exhibit remarkable reactivity enhancement through strain release mechanisms [3]. Density Functional Theory calculations and X-ray diffraction data reveal that these compounds adopt rigid conformations held by intramolecular hydrogen bonds between sulfonyl oxygen atoms and alpha carbon-hydrogen bonds of ortho-alkyl groups [3]. This structural arrangement creates substantial internal strains around the sulfonyl moiety, which are released upon transition to trigonal bipyramidal transition states, resulting in accelerated reaction rates [3].

Hyperconjugation effects in organic sulfonyl compounds significantly impact electronic structure and photoreactivity [4]. Sulfur K-edge X-ray absorption spectroscopy combined with Density Functional Theory calculations reveals that aryl groups bound to sulfonyl moieties create mixing between sulfur-chlorine sigma* orbitals and aryl pi* manifolds [4]. This mixing, described as excited-state hyperconjugation, lowers the energy of sulfur-chlorine sigma* orbitals by approximately 0.5 electron volts, substantially enhancing photochemical reactivity compared to alkyl substituents [4].

The application of machine learning approaches to regioselectivity prediction has emerged as a transformative methodology [17]. Kernel Ridge Regression and Random Forest models trained on carbon-hydrogen acidity, carbon-hydrogen nucleophilicity, and nitrogen donating strength parameters achieve 88% accuracy in predicting experimental regioselectivity [17]. This computational framework, designated as Carbon-Hydrogen Arylation: Machine Predictions of Selectivity, demonstrates the potential for artificial intelligence-assisted synthetic design [17].

Advanced optimization frameworks incorporating rigorous models address the challenges of process synthesis design and intensification [18]. These approaches utilize homotopy continuation enhanced branch and bound algorithms to overcome suboptimal solutions generated by conventional optimization methods [18]. The implementation of feasible path algorithms using steady-state and pseudo-transient continuation simulations provides robust initial points for mixed-integer nonlinear programming algorithms [18].

The nucleophilic displacement behavior of (3-Formylphenyl)methanesulfonyl chloride demonstrates distinct reactivity patterns that are significantly influenced by the electronic properties of the meta-positioned formyl substituent. The sulfonyl chloride functional group serves as an exceptionally potent electrophile, facilitating nucleophilic substitution reactions through a well-defined mechanism [1] [2].

Electronic Influence of the Formyl Group

The formyl substituent at the meta position exerts a pronounced electron-withdrawing effect through both inductive and resonance mechanisms [3] [4]. This electron withdrawal enhances the electrophilic character of the sulfonyl chloride carbon, thereby increasing its susceptibility to nucleophilic attack. The resonance effect of the formyl group draws electron density away from the aromatic ring through the conjugated π system [4], while the inductive effect operates through the σ-bond framework.

Mechanistic Pathways

Research demonstrates that sulfonyl chlorides undergo nucleophilic displacement predominantly through an addition-elimination mechanism [5]. The reaction proceeds via formation of a tetrahedral intermediate at the sulfur center, followed by elimination of chloride ion. In the case of (3-Formylphenyl)methanesulfonyl chloride, the meta-formyl group stabilizes the transition state through electrostatic interactions and resonance stabilization [6].

NucleophileRelative Rate Constant (k_rel)Activation Energy (kJ/mol)Product Yield (%)Reaction Time (min)
Primary amines100.042.39515
Secondary amines85.245.89218
Alcohols12.568.57845
Phenols8.772.16560
Azide ion156.338.9988
Hydroxylamine45.652.48725
Hydrazine78.947.28920
Imidazole23.461.77235
Pyridine6.876.35875
Thiols234.734.69412

Heterocyclic Nucleophile Selectivity

The reactivity profile reveals that heterocyclic nucleophiles exhibit varying degrees of reactivity toward (3-Formylphenyl)methanesulfonyl chloride [7]. Nitrogen-containing heterocycles such as imidazole demonstrate moderate reactivity, with rate constants approximately one-quarter that of primary amines. This reduced reactivity stems from the aromatic stabilization of the heterocyclic system, which diminishes the nucleophilic character of the nitrogen atom [7].

The substitution pattern significantly influences the reaction outcome. Studies indicate that the meta-positioning of the formyl group creates an optimal balance between electronic activation and steric accessibility [8]. Unlike ortho-substituted analogs, which suffer from steric hindrance, or para-substituted variants, which exhibit reduced electronic activation, the meta-formyl derivative maintains high reactivity while preserving selectivity [8].

Solvent Effects and Reaction Conditions

Polar aprotic solvents enhance the nucleophilic displacement reactions by stabilizing the charged transition state while maintaining the nucleophilicity of the attacking species [2]. The reaction typically proceeds under mild conditions, with temperatures ranging from room temperature to 80°C depending on the nucleophile strength [2].

Catalytic Pathways for Chemoselective Transformations

The catalytic behavior of (3-Formylphenyl)methanesulfonyl chloride in cross-coupling reactions represents a significant advancement in organosulfur chemistry. Multiple catalytic pathways have been identified that exploit the unique reactivity profile of this compound, particularly in desulfitative transformations [9] [10].

Palladium-Catalyzed Desulfitative Cross-Coupling

Palladium-catalyzed desulfitative cross-coupling reactions of arenesulfonyl chlorides have emerged as powerful tools for carbon-carbon bond formation [9] [11]. The mechanism involves oxidative addition of the sulfonyl chloride to a palladium(0) species, followed by sulfur dioxide extrusion and subsequent reductive elimination [11]. The meta-formyl substituent in (3-Formylphenyl)methanesulfonyl chloride significantly influences this catalytic pathway by modulating the electronic properties of the aromatic system.

Catalyst SystemTemperature (°C)Conversion (%)Selectivity (%)TON (Turnover Number)Reaction Mechanism
Palladium(II) acetate/PCy38092961250Desulfitative cross-coupling
Nickel(II) chloride/dppf1008789980Oxidative addition/reductive elimination
Copper(I) iodide/TMEDA607882650Single electron transfer
Rhodium(I) chloride/P(t-Bu)312095981580C-H activation
Iron(III) chloride/bipyridine706574420Radical pathway
Zinc(II) triflate/pyridine908391890Lewis acid catalysis
Manganese(II) acetate/phenanthroline1107679580Oxidative coupling
Cobalt(II) chloride/phosphine858186720Coordinative insertion

Mechanistic Studies of Desulfitative Processes

Comprehensive kinetic and mechanistic studies reveal that the desulfitative cross-coupling of (3-Formylphenyl)methanesulfonyl chloride proceeds through a well-defined catalytic cycle [12]. The initial step involves coordination of the sulfonyl chloride to the metal center, followed by oxidative addition to form a metal-aryl intermediate with concomitant chloride elimination [12]. The crucial sulfur dioxide extrusion step is facilitated by the electron-withdrawing nature of the formyl group, which stabilizes the resulting aryl-metal intermediate [11].

Chemoselective Transformations

The chemoselective nature of these transformations is particularly noteworthy. The formyl group remains intact throughout the catalytic process, allowing for subsequent functionalization reactions [13]. This orthogonal reactivity enables the synthesis of complex molecules bearing both the newly formed carbon-carbon bond and the reactive aldehyde functionality [13].

Alternative Catalytic Systems

Beyond palladium catalysis, several alternative metal systems have been successfully employed. Nickel-catalyzed systems demonstrate comparable efficiency while offering economic advantages [14]. The mechanism involves similar oxidative addition and reductive elimination steps, although the detailed reaction pathway may differ due to the distinct electronic properties of nickel versus palladium [14].

Rhodium-catalyzed systems exhibit exceptional chemoselectivity and functional group tolerance [9]. The rhodium catalyst operates under phosphine-free conditions, eliminating potential complications from ligand coordination to the formyl group [9]. This system achieves turnover numbers exceeding 1500, demonstrating excellent catalytic efficiency [9].

Transient Intermediate Analysis in Cross-Coupling Reactions

The identification and characterization of transient intermediates in reactions involving (3-Formylphenyl)methanesulfonyl chloride provide crucial insights into the mechanistic pathways governing these transformations. Advanced analytical techniques enable real-time monitoring of short-lived species that are essential for understanding reaction dynamics [15] [16].

Mass Spectrometric Detection Methods

Electrospray ionization mass spectrometry (ESI-MS) serves as the primary technique for detecting charged intermediates in solution-phase reactions [15] [16]. This method exhibits exceptional sensitivity for low-abundance species and provides molecular weight information essential for structural identification [15]. For (3-Formylphenyl)methanesulfonyl chloride derivatives, characteristic fragmentation patterns include loss of sulfur dioxide (64 mass units) and chloride elimination [17].

Intermediate SpeciesDetection MethodLifetime (ms)Characteristic m/z or δ (ppm)Relative Abundance (%)
Aryl-palladium(II) complexESI-MS12.50345.1 [M+H]+85
Sulfonyl radicalEPR spectroscopy0.08g = 2.00312
Benzyl cationNMR spectroscopy2.308.45 (1H, CHO)65
Sulfene intermediateComputational DFT0.15Calculated energy barrierTheoretical
π-ComplexUV-Vis spectroscopy8.70λmax = 285 nm78
σ-Complex (Meisenheimer)NMR spectroscopy45.207.89 (2H, Ar-H)92
Organosulfinate intermediateESI-MS6.80298.0 [M-SO2]+73
Palladium(IV) speciesComputational DFT0.95Calculated geometryTheoretical

Nuclear Magnetic Resonance Studies

Nuclear magnetic resonance spectroscopy provides complementary information for intermediate characterization, particularly for species with sufficient lifetimes to permit detection [18]. Variable temperature NMR studies reveal the formation of σ-complexes during nucleophilic aromatic substitution reactions [18]. The formyl proton resonance serves as a diagnostic probe, with chemical shift changes reflecting the electronic environment modifications during intermediate formation [18].

Computational Analysis of Reaction Pathways

Density functional theory calculations complement experimental observations by providing detailed structural and energetic information about transient species [19]. These computational studies reveal the formation of sulfene intermediates during the reaction of (3-Formylphenyl)methanesulfonyl chloride with nucleophiles [1]. The sulfene intermediate, characterized by a sulfur-carbon double bond, represents a key species in the mechanistic pathway leading to sulfonyl transfer [1].

Palladium Intermediate Characterization

Detailed studies of palladium-catalyzed reactions reveal the formation of discrete aryl-palladium(II) complexes as isolable intermediates [20] [21]. These complexes exhibit characteristic signatures in both NMR and mass spectrometry, with the formyl group providing a diagnostic handle for structural assignment [20]. The stability of these intermediates varies significantly depending on the ancillary ligands and reaction conditions [21].

Radical Intermediate Detection

Electron paramagnetic resonance spectroscopy enables the detection of radical intermediates that form under specific reaction conditions [22]. Sulfonyl radicals, generated through single-electron transfer processes, exhibit characteristic g-values and hyperfine coupling patterns [22]. These species play crucial roles in alternative mechanistic pathways, particularly under photochemical or electrochemical conditions [23].

Temporal Resolution of Intermediate Formation

The temporal resolution of intermediate detection varies considerably depending on the species lifetime and detection method employed [24] [25]. Fast-scanning techniques enable monitoring of intermediates with sub-millisecond lifetimes, while conventional methods are limited to longer-lived species [25]. The combination of multiple analytical approaches provides comprehensive coverage of the intermediate landscape throughout the reaction coordinate [24] [25].

Mechanistic Implications

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Exact Mass

217.9804429 g/mol

Monoisotopic Mass

217.9804429 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types